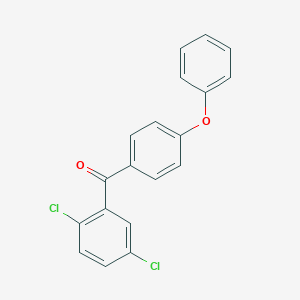

2,5-Dichloro-4'-phenoxybenzophenone

Description

Significance of Benzophenone (B1666685) Derivatives in Materials Science Research

Benzophenone and its derivatives are well-established in materials science for their utility as photoinitiators in polymerization reactions. Upon exposure to ultraviolet (UV) light, the benzophenone moiety can abstract a hydrogen atom from a nearby polymer chain, creating a radical that initiates cross-linking. This process is fundamental to the curing of coatings, adhesives, and inks.

Beyond their role as photoinitiators, the rigid aromatic structure of benzophenone derivatives makes them ideal candidates for incorporation into the backbone of polymers. This incorporation enhances the thermal stability and mechanical strength of the resulting materials. The general structure of a benzophenone allows for various substitutions on its phenyl rings, enabling chemists to fine-tune the properties of the resulting polymers. Dihalogenated benzophenones, in particular, are crucial monomers for a class of high-performance thermoplastics known as poly(aryl ether ketones).

Academic Relevance of 2,5-Dichloro-4'-phenoxybenzophenone as a Chemical Building Block

The academic relevance of this compound lies in its potential as a monomer for the synthesis of poly(aryl ether ketones) (PAEKs) through nucleophilic aromatic substitution polymerization. In this type of polymerization, the chlorine atoms on the benzophenone core are displaced by a nucleophile, typically a bisphenolate, to form an ether linkage. The phenoxy group at the 4'-position of the molecule can influence the properties of the resulting polymer, such as its solubility and processability, without compromising its thermal stability.

The "2,5-dichloro" substitution pattern is of particular interest as it can lead to polymers with a specific chain architecture, potentially affecting their crystallinity and mechanical behavior. Researchers are interested in how the asymmetry of this monomer, compared to more common symmetrical dichlorobenzophenones, translates into the final properties of the polymer. The study of such monomers contributes to a deeper understanding of structure-property relationships in high-performance polymers.

The synthesis of 2,5-dichlorobenzophenones can be achieved through a Friedel-Crafts aroylation of 1,4-dichlorobenzene. While this method has historically been characterized by low yields and the formation of isomeric impurities, advancements have led to high-yield pathways to isomerically pure products.

The primary application of this compound is as a comonomer in the synthesis of advanced polymers, most notably polyetherketones. These polymers are known for their exceptional properties as summarized in the table below.

| Property | Description |

| High Thermal Stability | PAEKs can withstand high operating temperatures, often exceeding 250 °C, without significant degradation. |

| Excellent Mechanical Strength | These polymers exhibit high tensile strength, stiffness, and creep resistance, even at elevated temperatures. |

| Chemical Resistance | They are resistant to a wide range of chemicals, including organic solvents, acids, and bases. |

| Inherent Flame Retardancy | The aromatic structure of PAEKs makes them inherently flame retardant, with low smoke and toxic gas emission. |

| Biocompatibility | Certain grades of PAEKs are biocompatible and are used in medical implants. |

The polymerization process typically involves the reaction of a dihalogenated benzophenone monomer, such as this compound, with a bisphenol salt in a high-boiling polar aprotic solvent. The general reaction scheme is a nucleophilic aromatic substitution, where the phenoxide ions displace the chloride ions to form the ether linkages that characterize the poly(aryl ether ketone) backbone.

While specific research detailing the polymerization of this compound and the definitive properties of the resulting homopolymer is not extensively available in open literature, the properties can be inferred from studies on similar poly(aryl ether ketones). For instance, copolymers synthesized using 2,5-dichlorobenzophenone and 1,4-dichlorobenzene have been investigated for use as hard coating materials. koreascience.kr In these studies, increasing the p-phenylene content in the copolymer improved pencil hardness and abrasion resistance. koreascience.kr

The table below presents typical property ranges for high-performance poly(aryl ether ketones) synthesized from analogous dichlorobenzophenone monomers. It is anticipated that polymers derived from this compound would exhibit properties within these ranges.

| Property | Typical Value Range for Analogous PAEKs |

| Glass Transition Temp. (Tg) | 140 - 200 °C |

| Melting Temperature (Tm) | 300 - 400 °C |

| Tensile Strength | 80 - 120 MPa |

| Tensile Modulus | 3 - 5 GPa |

| Elongation at Break | 10 - 50 % |

| Decomposition Temperature | > 500 °C (in N₂) |

The academic pursuit of new monomers like this compound is driven by the desire to create polymers with tailored properties. By subtly altering the monomer structure, researchers can manipulate the polymer's processability, solubility, and ultimately, its performance in specific applications. The ongoing investigation into such compounds is a testament to the continuous evolution of advanced materials chemistry.

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dichlorophenyl)-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2O2/c20-14-8-11-18(21)17(12-14)19(22)13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXNNVZZGMWSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477222 | |

| Record name | 2,5-Dichloro-4'-phenoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151173-25-0 | |

| Record name | 2,5-Dichloro-4'-phenoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichloro 4 Phenoxybenzophenone

Established Synthetic Pathways

The construction of the 2,5-Dichloro-4'-phenoxybenzophenone molecule hinges on the electrophilic acylation of a substituted aromatic ring. The two main approaches to achieve this transformation are detailed below.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation remains the most fundamental and widely employed method for the synthesis of aryl ketones, including this compound. This reaction typically involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.

The traditional route to this compound is a two-step process. This method first involves the conversion of 2,5-dichlorobenzoic acid to its more reactive acid chloride derivative, 2,5-dichlorobenzoyl chloride. This activation step is crucial as the carboxylic acid itself is generally not reactive enough to acylate an aromatic ring directly under Friedel-Crafts conditions. The subsequent step is the Friedel-Crafts acylation of diphenyl ether with the generated 2,5-dichlorobenzoyl chloride.

This acylation is typically mediated by a strong Lewis acid catalyst, with aluminum trichloride (B1173362) (AlCl₃) being a common choice. The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich phenoxy group of the diphenyl ether. This conventional two-step process has been reported to provide a yield of approximately 71%. researchgate.net

In an effort to improve efficiency and reduce the number of synthetic steps, a one-pot Friedel-Crafts type acylation has been developed. This strategy circumvents the need for the separate synthesis and isolation of the acid chloride intermediate. In this approach, 2,5-dichlorobenzoic acid is reacted directly with diphenyl ether in the presence of a suitable catalytic system.

One such reported one-pot method utilizes a combination of trifluoroacetic anhydride (B1165640) and phosphoric acid. This system is capable of activating the carboxylic acid in situ, allowing for the direct acylation of the diphenyl ether. This streamlined approach has been shown to be more efficient, affording a higher yield of 78% for this compound compared to the conventional two-step method. researchgate.net

Catalytic Systems and Reaction Conditions for Primary Synthesis

The choice of catalyst and reaction conditions is critical in Friedel-Crafts acylations to ensure high yield and selectivity. In the conventional synthesis of this compound, anhydrous aluminum trichloride is the most frequently used Lewis acid catalyst. researchgate.net It is typically used in stoichiometric amounts as it complexes with the product ketone, necessitating a hydrolytic workup to release the product.

For the one-pot synthesis, a mixed catalytic system of trifluoroacetic anhydride and phosphoric acid has proven effective. researchgate.net Trifluoroacetic anhydride acts as a powerful dehydrating agent, forming a mixed anhydride with the carboxylic acid, which is a more potent acylating species. Phosphoric acid can serve as a co-catalyst and a solvent medium.

Precursor Chemistry and Intermediate Generation for this compound Synthesis

The primary precursors for the synthesis of this compound are 2,5-dichlorobenzoic acid and diphenyl ether. In the conventional two-step pathway, 2,5-dichlorobenzoic acid is first converted into the key intermediate, 2,5-dichlorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive electrophile that is readily susceptible to nucleophilic attack by the aromatic ring of diphenyl ether in the subsequent Friedel-Crafts step.

Optimization of Synthetic Yields and Selectivity

The optimization of synthetic yields and selectivity in the preparation of this compound is a key consideration for practical applications. The development of the one-pot synthesis, with its reported yield of 78%, represents a significant optimization over the 71% yield of the traditional two-step method. researchgate.net This improvement is attributed to the reduction of material loss that can occur during the isolation and purification of the intermediate acid chloride.

Below is a comparative table of the two primary synthetic methods for this compound:

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Number of Steps | Reported Yield |

| Conventional Friedel-Crafts Acylation | 2,5-Dichlorobenzoic acid, Diphenyl ether | Thionyl chloride (or similar), Aluminum trichloride | 2 | 71% researchgate.net |

| One-Pot Friedel-Crafts Type Acylation | 2,5-Dichlorobenzoic acid, Diphenyl ether | Trifluoroacetic anhydride, Phosphoric acid | 1 | 78% researchgate.net |

This table clearly illustrates the advantage of the one-pot strategy in terms of both simplicity and improved yield.

Advanced Polymerization Chemistry of 2,5 Dichloro 4 Phenoxybenzophenone

Monomer Design and Structural Considerations for Polymerization

The structure of 2,5-Dichloro-4'-phenoxybenzophenone is strategically designed for polymerization. The two chlorine atoms at the 2 and 5 positions of one of the phenyl rings are the reactive sites for coupling reactions. The phenoxybenzoyl backbone imparts desirable properties to the resulting polymer, such as thermal stability and solubility in certain organic solvents.

For specialized applications, such as in polymer electrolyte membranes for fuel cells, the monomer can be functionalized prior to polymerization. For instance, a sulfonation step can be performed on the 4'-phenoxy group. To achieve precise control over the degree of sulfonation, a protecting group strategy is often employed. In one such method, the monomer is first treated with chlorosulfuric acid and then with neopentyl alcohol to introduce a neopentylsulfonyl ester group. researchgate.net This protected sulfonated monomer, 2,2-Dimethylpropyl-4-[4-(2,5-dichlorobenzoyl)phenoxy]benzenesulfonate, is stable during the subsequent nickel(0)-catalyzed coupling polymerization. researchgate.netrsc.orgacs.org The protecting group can be cleaved after polymerization to yield the sulfonated polymer with a well-defined ion exchange capacity (IEC). rsc.orgacs.org

Catalytic Polymerization Mechanisms

The polymerization of this compound is primarily achieved through nickel(0)-catalyzed coupling reactions. Reductive coupling techniques also present a potential, though less documented, route for the synthesis of the corresponding polymer.

Nickel(0)-Catalyzed Coupling Polymerization

Nickel(0)-catalyzed coupling polymerization is a powerful method for forming carbon-carbon bonds between aryl halide monomers. This technique is particularly effective for the polymerization of this compound to yield high molecular weight poly(4-phenoxybenzoyl-1,4-phenylene). researchgate.net The general process involves the use of a nickel(0) catalyst, often generated in situ from a nickel(II) precursor, in the presence of a reducing agent, typically zinc metal. researchgate.net

The choice of ligand and co-ligand systems is crucial in nickel(0)-catalyzed polymerization as it significantly influences the catalytic activity, polymer molecular weight, and reaction selectivity. Common ligands used in these systems include triphenylphosphine (B44618) (PPh₃) and 2,2'-bipyridine (B1663995) (bpy).

The ligand environment dictates the reactivity of the nickel catalyst. uu.nl For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of reductive elimination, a key step in the catalytic cycle. uu.nl In some cases, a combination of ligands can be beneficial. For example, in the cross-electrophile coupling of aryl chlorides, a synergistic effect between a specific ligand and co-catalysts like lithium chloride and bromide/iodide has been observed to improve reaction yields. researchgate.net The selection of the ligand can also influence the microstructure of the resulting polymer when using asymmetric dichlorides. researchgate.net

The kinetics of the nickel(0)-catalyzed polymerization of this compound are sensitive to reaction parameters such as temperature, time, and the choice of solvent.

Temperature: Moderate temperatures, typically around 70-80°C, are often employed for these polymerizations. researchgate.netrsc.org The reaction temperature can affect the rate of polymerization and the final molecular weight of the polymer. For instance, in the synthesis of polybenzoxazines, a staged heating process is used to control the curing and polymerization. hereon.de

Reaction Time: The polymerization time is another critical factor. In a typical polymerization of a dichlorobenzophenone derivative, the reaction mixture can become highly viscous as the polymer chains grow, indicating the progression of the polymerization. rsc.org Prolonged reaction times, such as 24 hours, are often necessary to achieve high molecular weights. rsc.org

Solvent: The polymerization is typically carried out in a dry, aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). researchgate.net The solubility of both the monomer and the resulting polymer in the reaction medium is a prerequisite for achieving high molecular weight products. researchgate.net In some cases, the solvent can also play a role in the crystallization behavior of the polymer. For example, the use of different solvents can lead to different crystalline structures and melting temperatures for poly(phenylene sulfone). researchgate.net

Reductive Coupling Polymerization Techniques

Reductive coupling polymerization offers an alternative pathway for the synthesis of poly(4-phenoxybenzoyl-1,4-phenylene) from this compound. This method typically involves the use of a reducing agent, such as zinc or magnesium, to facilitate the coupling of the dichloro monomer.

While specific studies on the reductive coupling of this compound are limited, the general principles can be inferred from related reactions. For instance, the reductive coupling of aromatic dichlorides can be achieved using a low-valent titanium reagent generated in situ from titanium(IV) chloride and zinc dust. This method has been used to synthesize poly(1,4-phenylene-1,2-di(p-phenoxyphenyl)vinylene) from a related diketone monomer. The use of magnesium in conjunction with zinc and lithium chloride has also been shown to be effective in preparing functionalized organozinc and organomagnesium reagents from aryl halides, which can then undergo coupling reactions.

Molecular Weight Control and Polydispersity in Derived Poly(4-phenoxybenzoyl-1,4-phenylene)s

Achieving high molecular weight is often a primary goal in the synthesis of poly(4-phenoxybenzoyl-1,4-phenylene) to ensure desirable mechanical properties. The molecular weight and polydispersity index (PDI) are influenced by several factors during the nickel(0)-catalyzed polymerization.

By carefully controlling the stoichiometry of the sulfonated and non-sulfonated monomers, random copolymers of poly(4-phenoxybenzoyl-1,4-phenylene) with weight average molecular weights (Mw) ranging from 143,000 to 465,000 g/mol have been synthesized. rsc.orgacs.org In some catalyst-transfer polycondensation systems for the synthesis of poly(p-phenylene), the number-average molecular weight (Mn) can be controlled by the feed ratio of the monomer to the nickel catalyst, and polymers with a narrow polydispersity can be obtained. researchgate.net

The reaction conditions also play a significant role. For instance, in the nickel-catalyzed polymerization of other dichlorobenzene derivatives, the molecular weight of the resulting poly(phenylene)s can be tuned by adjusting the stoichiometric ratios of the nickel catalyst and the ligand.

Below is a table summarizing the molecular weights achieved in the synthesis of sulfonated poly(4-phenoxybenzoyl-1,4-phenylene) copolymers with varying ion exchange capacities (IECs). rsc.org

| Copolymer (S-PPBP-co-PPBP) | IEC (meq. g⁻¹) | Mw (g mol⁻¹) |

| S-PPBP | 2.84 | 438,000 |

| S-PPBP-co-PPBP (4:1) | 2.40 | 465,000 |

| S-PPBP-co-PPBP (2:1) | 2.11 | 389,000 |

| S-PPBP-co-PPBP (1:1) | 1.69 | 301,000 |

| S-PPBP-co-PPBP (1:2) | 1.25 | 224,000 |

| S-PPBP-co-PPBP (1:4) | 0.86 | 143,000 |

| S-PPBP-co-PPBP (1:6) | 0.69 | 156,000 |

| S-PPBP-co-PPBP (1:8) | 0.41 | 167,000 |

Post-Polymerization Functionalization and Derivatization

Following the initial polymerization of this compound, the resulting poly(4-phenoxybenzoyl-1,4-phenylene) (PPBP) backbone can be chemically modified to introduce specific functionalities. These modifications are crucial for tailoring the polymer's properties for applications such as proton exchange membranes and advanced thermoplastics.

Sulfonation of Poly(4-phenoxybenzoyl-1,4-phenylene)s

Sulfonation is a key post-polymerization strategy to impart hydrophilicity and proton conductivity to the otherwise hydrophobic PPBP. The sulfonic acid groups are typically introduced onto the aromatic side chains. nih.gov These sulfonated polymers are considered attractive materials for polymer electrolyte fuel cell (PEFC) applications. nih.gov

One successful approach involves a three-step technique to achieve precise control over the degree of sulfonation and, consequently, the ion exchange capacity (IEC). nih.govrsc.org This method includes:

Preceding Sulfonation: The monomer is first sulfonated and protected with a group like neopentyl alcohol to create 2,2-Dimethylpropyl-4-[4-(2,5-dichlorobenzoyl)phenoxy]benzenesulfonate (NS-DPBP). nih.govrsc.org This protected monomer is stable and soluble in various organic solvents, making it suitable for polymerization. nih.govrsc.org

Polymerization: Nickel(0)-catalyzed coupling polymerization is used to form the polymer backbone. nih.govrsc.org

Deprotection: The protecting group is cleaved from the polymer to yield the final sulfonated poly(4-phenoxybenzoyl-1,4-phenylene) (S-PPBP). nih.govrsc.org

By varying the stoichiometric ratio of the sulfonated monomer (NS-DPBP) during polymerization, random copolymers (S-PPBP-co-PPBP) with a wide range of IECs can be synthesized. nih.govrsc.org Research has produced ionomers with IECs from 0.41 to 2.84 meq/g and weight-average molecular weights (Mw) between 143,000 and 465,000 g/mol . nih.govrsc.org

The properties of these sulfonated polymers are strongly dependent on their IEC values. As the IEC increases, so do the water uptake and proton conductivity. For instance, at 90% relative humidity, the proton conductivity of S-PPBP-co-PPBPs increased from 6.9 × 10⁻⁶ S/cm to 1.8 × 10⁻¹ S/cm as the IEC rose from 0.86 to 2.40 meq/g. nih.govrsc.org Polymers with high sulfonation degrees (e.g., >65%) can become soluble in water and methanol (B129727). rsc.org These sulfonated materials are thermally stable up to at least 215°C and exhibit significantly lower methanol permeability compared to commercial Nafion® membranes, making them promising for direct methanol fuel cell applications. rsc.org

Table 1: Properties of Sulfonated Poly(4-phenoxybenzoyl-1,4-phenylene) Copolymers (S-PPBP-co-PPBP)

| Property | Range of Values | Conditions |

|---|---|---|

| Ion Exchange Capacity (IEC) | 0.41–2.84 meq/g | Varied by monomer stoichiometry |

| Weight-Average Molecular Weight (Mw) | 143,000–465,000 g/mol | - |

| Proton Conductivity | 6.9 × 10⁻⁶ – 1.8 × 10⁻¹ S/cm | At 90% RH, for IECs from 0.86 to 2.40 meq/g |

Nucleophilic Aromatic Substitution in Poly(p-phenylene) Systems

Nucleophilic aromatic substitution (S_NAr) provides a versatile route to derivatize poly(p-phenylene) backbones prepared from related monomers. This reaction allows for the introduction of a wide array of functional groups, significantly altering the polymer's physical and chemical properties. For example, poly(4'-fluoro-2,5-benzophenone), a polymer structurally similar to that derived from this compound, can be synthesized and subsequently reacted with various nucleophiles. researchgate.net

In these S_NAr reactions, the fluorine atom on the pendant phenyl ring is displaced by a nucleophile. researchgate.net This substitution has been shown to be nearly quantitative in most cases. researchgate.net The derivatization can lead to significant changes in the polymer's properties. For instance, reacting poly(4'-fluoro-2,5-diphenyl sulfone) with morpholine (B109124) resulted in an increase in the glass transition temperature (Tg) from 144°C to 189°C. capes.gov.br This method has been used to create a variety of functional thermoplastics and thermosets. capes.gov.br

The number-average molar masses of polymers derivatized through this method have been reported in the range of 27.1 × 10⁴ to 31.4 × 10⁴ g/mol . researchgate.net This post-polymerization modification technique has also been employed to synthesize graft copolymers by reacting the parent polymer with low molecular weight poly(ethylene oxide) (PEO) or a poly(arylene ether ketone) (PAEK). capes.gov.br

Copolymers and Block Polymer Architectures Derived from this compound

The versatility of this compound and its derivatives extends to the creation of complex polymer architectures, such as block copolymers. These materials combine the distinct properties of different polymer segments into a single macromolecule, enabling enhanced performance and new functionalities.

Synthesis of Block Copolymers Incorporating Poly(4-phenoxybenzoyl-1,4-phenylene) Units

Block copolymers containing PPBP segments can be synthesized through nickel-coupling reactions. nih.gov These methods allow for the creation of multi-block copolymers where hydrophobic blocks, such as those made from chlorine-end-capped aryl ether oligomers, are combined with hydrophilic blocks. nih.gov The synthesis can be catalyzed by various nickel complexes, including Ni(COD)₂, NiBr₂, and NiCl₂. nih.gov

One strategy involves synthesizing amine-containing poly(phenylene) block copolymers from a hydrophobic oligomer and a hydrophilic monomer like 3,5-dichlorobenzylamine (B1297776) (3,5-DCMBAn). nih.gov By adjusting the catalyst system, such as the ratio of the Ni(COD)₂ catalyst to the bipyridine (BPY) ligand, high-molecular-weight polymers can be achieved. For example, using a 1.25 molar excess of Ni(COD)₂ and a 2.5 molar excess of BPY resulted in a polymer with a weight-average molecular weight (Mw) of 93.9 kDa. nih.gov These block copolymer structures allow for the combination of properties, such as mechanical strength from the hydrophobic blocks and ion conductivity from the functionalized hydrophilic blocks. rsc.org

Table 2: Molecular Weight of a Multi-Block Copolymer with Different Catalyst Ratios

| Ni(COD)₂ (mol excess) | BPY (mol excess) | Resulting Mw (kDa) | Polymer Dispersity Index (PDI) |

|---|---|---|---|

| 2.5 | 2.5 | 80.1 | 3.90 |

| 1.25 | 1.25 | 38.7 | - |

Integration into Proton-Conducting Poly(p-phenylene) Derivatives

Block copolymers derived from monomers like this compound are highly valuable for creating advanced proton-conducting membranes. rsc.orgmdpi.com By strategically combining sulfonated hydrophilic blocks with non-sulfonated hydrophobic blocks, it is possible to create materials with well-defined microphase separation. rsc.org This morphology, which depends on the block lengths and their ratios, facilitates the formation of efficient proton transport pathways. rsc.org

Block copolymers with high ion exchange capacities have demonstrated proton conductivities comparable to Nafion®, but with the advantage of lower water uptake compared to similar homopolymers. rsc.org For example, a membrane electrode assembly (MEA) prepared with a sulfonated copolymer, S-PPBP-co-PPBP (4:1), which had an IEC greater than 2.40 meq/g, achieved a maximum power density of 712 mW/cm² and a limiting current density of 1840 mA/cm² when fully hydrated. nih.govrsc.org The synthesis of these block copolymers can be achieved through methods like the in-situ generation of Ni(0) species, which allows for the successful creation of thin, transparent, and flexible membranes after casting. mdpi.com

Design of Rigid-Rod and Segmented Rigid-Rod Polymers

The poly(p-phenylene) backbone is inherently rigid, a characteristic that is foundational to the design of rigid-rod and segmented rigid-rod polymers. nih.gov These polymers are explored for applications as self-reinforced engineering plastics and as matrix resins in high-strength composites. google.com A key design concept involves attaching flexible, solubilizing organic side chains to the rigid backbone. google.com

This molecular architecture leads to a fascinating material behavior where the incompatibility between the polar, rigid main chains and the nonpolar, flexible side chains causes microphase segregation. researchgate.net This often results in the formation of a lamellar, or layered, structure within the material. researchgate.net This ordered structure can enhance the material's properties, such as the long-term stability of polar order in poled films for nonlinear optical applications. researchgate.net The rigid-rod nature of the poly(p-phenylene) chain contributes to high thermal and chemical stability, while the flexible side chains ensure processability. nih.govgoogle.com

Characterization Techniques for 2,5 Dichloro 4 Phenoxybenzophenone and Its Polymeric Derivatives

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for determining the molecular weight distribution of the polymeric derivatives and for assessing the purity of the monomer.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. For poly(aryl ether ketone)s derived from 2,5-dichloro-4'-phenoxybenzophenone, GPC analysis would provide crucial information about the success of the polymerization reaction and the physical properties of the resulting polymer. researchgate.net

The analysis involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel. Larger molecules elute faster than smaller molecules, allowing for the separation of the polymer chains by size. By calibrating with standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be determined. For instance, in the synthesis of novel poly(aryl ether ketone)s, GPC was used to determine number-average molecular weights in the range of 29,500-34,200 g/mol with polydispersity indices between 1.94 and 2.01. researchgate.net

GPC can also be used to quantify the extent of derivatization in post-polymerization modification reactions by observing the shift in molecular weight.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. For this compound, HPLC is the method of choice for determining its purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for this analysis. The purity of the monomer is critical as impurities can affect the polymerization process and the properties of the final polymer.

HPLC can also be used to monitor the progress of the synthesis of the monomer and to analyze the composition of any byproducts.

Advanced Structural Characterization Techniques

While NMR, FTIR, GPC, and HPLC are the primary methods for characterization, advanced techniques can provide deeper insights into the structure of these materials. For the polymeric derivatives of this compound, techniques such as two-dimensional (2D) NMR (e.g., COSY, HMQC) could be employed for more detailed structural elucidation, especially for complex polymer architectures. For semi-crystalline polymers, Wide-Angle X-ray Diffraction (WAXD) can be used to determine the degree of crystallinity, which significantly influences the mechanical and thermal properties of the material. google.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a synthesized monomer like this compound, elemental analysis serves as a critical verification of its purity and empirical formula. The experimentally determined percentages of carbon, hydrogen, and other elements are compared against the theoretical values calculated from its molecular formula, C19H12Cl2O2. cookechem.comnih.govchemicalbook.com

For polymeric derivatives, elemental analysis can confirm the successful incorporation of the monomer unit into the polymer backbone. By analyzing the elemental composition of the resulting polymer, researchers can verify that the polymerization process has not altered the elemental ratios of the repeating unit in an unexpected way.

Theoretical Elemental Composition of this compound

The theoretical elemental percentages for this compound are derived from its molecular formula (C19H12Cl2O2) and molecular weight (343.2 g/mol ). cookechem.comchemicalbook.com

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 19 | 228.19 | 66.50 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 3.52 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 20.66 |

| Oxygen | O | 16.00 | 2 | 32.00 | 9.32 |

| Total | 343.186 | 100.00 |

Note: Values are rounded for clarity.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) is a powerful non-destructive technique for probing the crystalline structure of materials. It provides information on the atomic arrangement, crystal system, and lattice parameters. For both the monomer and its polymeric derivatives, XRD is instrumental in understanding their solid-state morphology, which in turn influences their physical and mechanical properties.

Poly(aryl ether ketone)s, the family to which polymeric derivatives of this compound belong, are known to be semi-crystalline polymers. researchgate.net Their degree of crystallinity and specific crystalline structure are highly dependent on factors such as thermal history, processing conditions, and the specific chemical structure of the polymer backbone. kpi.uaresearchgate.net

Studies on related poly(ether ketone ketone) (PEKK) copolymers reveal the existence of different crystalline modifications. kpi.ua For instance, melt-crystallized PEKKs typically form a structure designated as "form 1," which has a two-chain orthorhombic unit cell. kpi.ua However, a second crystalline modification, "form 2," can be induced by solvent exposure or by cold crystallization. kpi.ua These two forms differ in the packing of the polymer chains and, consequently, their interchain interactions. kpi.ua

The analysis of diffraction patterns allows for the determination of unit cell dimensions. For example, the form 1 structure in a poly(aryl ether ketone ketone) has been indexed with an orthorhombic unit cell with dimensions of a = 0.769 nm, b = 0.606 nm, and a fiber axis c = 1.016 nm. kpi.ua The intensities of specific diffraction peaks can also provide information about the inclusion or exclusion of different monomer units within the crystal lattice. kpi.ua

Furthermore, XRD is used to study the effects of processing and external factors on the polymer's structure. For poly(ether ether ketone) (PEEK), drawing the material above its glass transition temperature results in highly oriented semicrystalline materials, a feature that can be quantified using XRD. researchgate.net Irradiation of PEEK with protons or electrons can lead to a decrease in crystallinity and the introduction of defects and chain breakage, which are observable through changes in the XRD patterns and other characterization techniques. nih.gov

X-ray Diffraction Data for Related Poly(aryl ether ketone) Structures

| Polymer System | Crystalline Form | Unit Cell Type | Unit Cell Parameters | Key Findings |

| Poly(ether ketone ketone) (PEKK) | Form 1 | Orthorhombic | a = 0.769 nm, b = 0.606 nm, c = 1.016 nm | Observed in melt-crystallized samples. kpi.ua |

| Poly(ether ketone ketone) (PEKK) | Form 2 | Orthorhombic | a = 0.393 nm, b = 0.575 nm, c = 1.016 nm | Induced by solvent exposure or cold crystallization. kpi.ua |

| Poly(ether ether ketone) (PEEK) | - | - | - | Drawing above the glass transition temperature increases orientation and crystallinity. researchgate.net |

| Irradiated Poly(ether ether ketone) (PEEK) | - | - | - | Irradiation can reduce crystallite size and overall crystallinity. researchgate.netnih.gov |

Applications in Functional Polymer Science

Development of Polymer Electrolyte Membranes (PEMs) for Energy Conversion Systems

Polymer electrolyte membranes are critical components in various energy technologies, including proton exchange membrane fuel cells (PEMFCs). The design of the polymer backbone and the nature of the ionic groups are crucial for achieving high performance and durability.

While direct polymerization of 2,5-Dichloro-4'-phenoxybenzophenone for PEMs is not extensively documented, its derivatives play a crucial role. For instance, a closely related monomer, sodium 2-(4-(4′-2,5-dichlorobenzoyl)phenoxyphenoxy) tetrafluoroethane (B1211177) sulfinate, is instrumental in synthesizing poly(p-phenylene)-based aromatic hydrocarbon ionomers. uclouvain.be These ionomers, which incorporate perfluoroalkyl sulfonic acid groups, are designed for fuel cell applications, especially under low humidity conditions. uclouvain.be The synthesis involves a Ni(0)-catalyzed coupling polymerization, which allows for precise control over the molecular structure and the placement of the sulfonic acid groups. uclouvain.be This direct polymerization method can produce high molecular weight polymers, a critical factor for forming robust and thin membranes. uclouvain.be

The resulting ionomers exhibit a combination of the advantageous properties of both perfluorinated and aromatic hydrocarbon ionomers. uclouvain.be This strategic design leads to membranes with high proton conductivity and excellent fuel cell performance. uclouvain.be For example, thin membranes with a relatively high ion exchange capacity (IEC) have demonstrated power densities as high as 907 mW cm⁻² at 80°C and 30% relative humidity. uclouvain.be

The architecture of polymers derived from benzophenone-based monomers significantly influences their properties as proton exchange membranes. For instance, sulfonated poly(arylene ether sulfone) (SPAES) copolymers have been synthesized to enhance fuel cell performance. mdpi.com The introduction of pendant sulfonic acid groups is a key strategy to boost proton conductivity. mdpi.com

The performance of these membranes is a delicate balance of several factors, as detailed in the table below.

| Property | Significance in PEMs |

| Proton Conductivity | Essential for efficient ion transport and overall fuel cell performance. mdpi.com |

| Water Uptake | Affects membrane hydration, which is crucial for proton conduction, but excessive swelling can compromise mechanical stability. |

| Dimensional Stability | Critical for maintaining the integrity of the membrane-electrode assembly (MEA) under varying humidity and temperature. |

| Mechanical Properties | The membrane must be mechanically robust to withstand the stresses of fuel cell operation. mdpi.com |

| Thermal Stability | Necessary for operation at elevated temperatures, which can improve reaction kinetics and reduce catalyst poisoning. mdpi.com |

This table illustrates the key properties of polymer electrolyte membranes and their importance in fuel cell applications.

Research on sulfonated poly(arylene ether sulfone) copolymers has shown that the degree of sulfonation is a critical parameter. While higher sulfonation levels can increase proton conductivity, they may also lead to mechanical instability and loss of membrane integrity. mdpi.com

The alignment of ion-conducting channels within a polymer membrane can lead to anisotropic, or directionally dependent, ion transportation. This is a highly desirable feature for enhancing the efficiency of PEMs. The development of nanostructured liquid crystalline thin films offers a promising route to achieve this.

In such systems, the organized structure of the liquid crystalline phase can create well-defined pathways for ion movement. For example, smectic liquid crystalline networks have been shown to exhibit anisotropic proton conductivity, with significantly higher conductivity in the direction perpendicular to the molecular director. uclouvain.be This controlled ion transport can mitigate issues like dendrite growth in lithium batteries. The principle of using ordered structures to guide ion flow is a key area of research for next-generation energy storage and conversion devices.

Engineering of High-Performance Thermoplastics and Thermosets

The benzophenone (B1666685) moiety within this compound contributes to the high thermal stability and mechanical strength of the resulting polymers, making them suitable for use in high-performance thermoplastics and thermosets. Poly(arylene ether ketone)s (PAEKs), a class of high-performance thermoplastics, can be synthesized using dichlorobenzophenone derivatives. These polymers are known for their excellent thermal and mechanical properties.

The synthesis of PAEKs often involves nucleophilic substitution reactions between a bisphenol and a dihalobenzophenone monomer. The properties of the resulting thermoplastic can be tailored by the choice of the specific monomers. For instance, the incorporation of bulky side groups can influence the polymer's solubility and processing characteristics.

| Property | Typical Range for High-Performance PAEKs |

| Glass Transition Temperature (Tg) | 150 - 250 °C |

| Tensile Strength | 80 - 120 MPa |

| Tensile Modulus | 2.5 - 4.0 GPa |

| Decomposition Temperature (5% weight loss) | > 450 °C |

This table provides typical property ranges for high-performance poly(arylene ether ketone)s.

Thermosetting resins can also be developed from functionalized benzophenone compounds. Crosslinking reactions, often initiated by heat or radiation, can form a rigid, three-dimensional network structure, resulting in materials with high dimensional stability and chemical resistance.

Role in Aromatic Hydrocarbon Ionomers with Superacid Groups

Aromatic ionomers containing superacid groups, such as perfluorosulfonic acid groups, are of great interest for fuel cell applications due to their potential for high proton conductivity, even under low humidity conditions. uclouvain.be The synthesis of these advanced ionomers can utilize monomers derived from dichlorobenzophenone structures. uclouvain.be

The direct polymerization of monomers bearing these superacid groups allows for precise control over the ion exchange capacity (IEC) and the distribution of the ionic groups within the polymer backbone. uclouvain.be This level of control is crucial for optimizing the morphology of the ionic domains and, consequently, the efficiency of proton transport. Aromatic polymers with perfluorosulfonic acid groups tend to form well-developed and interconnected ionic clusters, which facilitate high proton conductivity across a wide range of humidity levels.

Theoretical and Computational Investigations of 2,5 Dichloro 4 Phenoxybenzophenone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. While specific DFT studies on 2,5-dichloro-4'-phenoxybenzophenone are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to structurally similar compounds, such as other dichlorinated aromatic ketones and phenoxy derivatives. These studies provide a clear framework for how the electronic properties of this compound would be investigated.

The primary steps in such an investigation involve the optimization of the molecule's ground-state geometry. Using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the bond lengths, bond angles, and dihedral angles are calculated to find the most stable conformation of the molecule. For benzophenone (B1666685) derivatives, a key structural feature is the torsion angles of the phenyl rings with respect to the central carbonyl group, which significantly influences the electronic conjugation and, consequently, the molecule's properties. researchgate.netlongdom.orgscialert.net

Once the optimized geometry is obtained, a range of electronic properties can be calculated. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. longdom.org A smaller energy gap generally implies higher reactivity. For similar aromatic ketones, these calculations have shown that substitutions on the phenyl rings can significantly alter the HOMO and LUMO energy levels and their spatial distribution. researchgate.netespublisher.com

Furthermore, quantum chemical calculations can predict various reactivity descriptors. These include electronegativity, chemical hardness, and the electrophilicity index, which are all derived from the HOMO and LUMO energies. A Molecular Electrostatic Potential (MEP) map can also be generated, which illustrates the charge distribution within the molecule and highlights the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net In the case of this compound, the electron-withdrawing nature of the chlorine atoms and the carbonyl group, along with the electron-donating character of the phenoxy group, would create a complex and interesting electronic landscape.

The following table provides representative data that would be expected from a DFT study of a molecule like this compound, based on findings for analogous compounds.

| Calculated Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Energy Gap | 4.0 to 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 D | Indicates overall polarity of the molecule |

| Chemical Hardness | 2.0 to 2.75 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index | 1.5 to 3.0 eV | Quantifies the electrophilic character |

Note: These values are illustrative and based on calculations for similar aromatic ketones and dichlorinated compounds. Actual values for this compound would require a specific DFT calculation.

Molecular Dynamics Simulations for Polymer Conformation and Morphology

The monomer this compound serves as a precursor for the synthesis of high-performance polymers, such as poly(4-phenoxybenzoyl-1,4-phenylene) (PPBP). Molecular dynamics (MD) simulations are an essential computational technique to study the conformation of these polymer chains and the resulting morphology of the bulk material, which are critical determinants of their physical and mechanical properties.

MD simulations model the polymer at the atomic or coarse-grained level, where the interactions between atoms are described by a force field. By solving Newton's equations of motion for all particles in the system, the trajectory of the polymer chains over time can be tracked. This allows for the investigation of various phenomena, including chain folding, entanglement, and the formation of crystalline or amorphous domains.

A key study in this area focused on the microstructure and transport properties of sulfonated poly-p-phenoxybenzoyl-1,4-phenylene (sPPBP) membranes, which are of interest for applications like proton exchange membranes in fuel cells. researchgate.net In these simulations, the polymer chains, along with water molecules and counter-ions, are placed in a simulation box, and their behavior is observed under different conditions of hydration and temperature. The results of these simulations have shown that hydrated sPPBP membranes exhibit a phase-segregated morphology, with distinct hydrophobic and hydrophilic domains. The flexible pendant phenoxy side chains were found to have a determining effect on the microstructure. researchgate.net This phase separation is crucial for the material's performance, as it creates channels for ion transport.

The following table summarizes the typical parameters and outputs of an MD simulation study on a polymer system like sPPBP.

| Simulation Parameter/Output | Description | Typical Findings for sPPBP |

| Force Field | A set of equations and parameters describing the potential energy of the system. | A well-established force field like AMBER or CHARMM is typically used. |

| Ensemble | The statistical ensemble used (e.g., NVT, NPT) to control thermodynamic variables. | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensembles are common. |

| Simulation Time | The duration of the simulation, which needs to be long enough to observe the phenomena of interest. | Nanoseconds to microseconds, depending on the process being studied. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | RDFs can reveal the formation of water channels and the coordination of ions with the sulfonic acid groups. |

| Mean Squared Displacement (MSD) | A measure of the average distance a particle travels over time. | Used to calculate diffusion coefficients of water and ions within the polymer matrix. |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Can be estimated from the change in density with temperature in the simulation. |

Computational Modeling of Charge and Ion Transport Mechanisms in Functionalized Polymers

Functionalized polymers derived from this compound, particularly the sulfonated versions (sPPBP), are designed to conduct ions, making them suitable for applications such as fuel cell membranes. Computational modeling is instrumental in understanding the mechanisms of charge and ion transport through these materials. These models can operate at different scales, from quantum mechanical calculations of charge hopping between adjacent sites to larger-scale simulations of ion diffusion through the polymer morphology.

For ion transport in hydrated polymers like sPPBP, the mechanism is often a combination of vehicular and structural diffusion. In the vehicular mechanism, ions are transported as part of a complex with solvent molecules (e.g., hydronium ions, H₃O⁺, in the case of proton transport). In structural diffusion, or the Grotthuss mechanism, a proton can "hop" along a chain of hydrogen-bonded water molecules. MD simulations can help to elucidate the relative contributions of these mechanisms by tracking the movement of ions and water molecules. acs.org

For charge transport in non-ionic, semiconducting polymers, the mechanism is typically described by hopping models. In this context, charges (electrons or holes) are localized on specific sites (e.g., a monomer unit or a conjugated segment) and move through the material by hopping to adjacent sites. The rate of hopping is influenced by the electronic coupling between sites and the energy difference between them. Quantum chemical calculations can be used to determine these parameters. rsc.org While PPBP itself is not a primary candidate for a conducting polymer, understanding these fundamental charge transport models is crucial for the broader class of aromatic polymers.

Research on sulfonated poly(p-phenylene)-based ionomers has provided valuable data on the relationship between the ion exchange capacity (IEC) and transport properties. The IEC represents the number of sulfonic acid groups per unit weight of the polymer.

| Polymer System | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (S/cm) at 90% RH | Water Uptake (wt%) |

| S-PPBP-co-PPBP | 0.86 | 6.9 x 10⁻⁶ | 4 |

| S-PPBP-co-PPBP | 1.55 | 5.8 x 10⁻³ | 12 |

| S-PPBP-co-PPBP | 2.40 | 1.8 x 10⁻¹ | 36 |

| S-PPBP (Homopolymer) | 2.84 | - | 48 |

Data sourced from studies on sulfonated poly(4-phenoxybenzoyl-1,4-phenylene) copolymers. nih.govrsc.org

This data clearly demonstrates that as the degree of sulfonation (and thus the IEC) increases, both the water uptake and the proton conductivity of the polymer membrane are significantly enhanced. This is a direct consequence of the increased number of charge carriers (protons) and the formation of more extensive water channels that facilitate their transport. Computational models help to explain these experimental trends by providing a molecular-level picture of how the polymer structure and morphology adapt to changes in sulfonation and hydration.

Future Research Directions and Innovations

Exploration of Novel Catalyst Systems for Polymer Synthesis

The synthesis of high-molecular-weight PAEKs from 2,5-Dichloro-4'-phenoxybenzophenone via nucleophilic aromatic substitution polycondensation is critically dependent on the catalyst system employed. While traditional methods often rely on alkali metal carbonates, such as potassium carbonate, future research is directed towards the development of more sophisticated and efficient catalytic systems. The goal is to enhance reaction rates, improve polymer solubility, and enable synthesis under milder conditions.

Researchers are investigating the potential of phase-transfer catalysts and advanced organometallic complexes to facilitate the polymerization process. These novel catalysts could offer better control over the reaction, leading to polymers with higher purity and more defined structures. The exploration of new solvent systems that work in concert with these catalysts is also a key area of focus, aiming to create a more sustainable and efficient manufacturing process for these high-performance polymers.

Advanced Polymerization Techniques for Controlled Architectures

The next generation of PAEKs will demand precise control over their molecular architecture to tailor properties for specific applications. Advanced polymerization techniques are at the forefront of this endeavor. Methods such as controlled radical polymerization and living polymerization are being explored to synthesize block copolymers and other complex architectures incorporating the this compound unit. mdpi.comrsc.orgnih.gov

By precisely controlling the chain length and composition, researchers can fine-tune the mechanical, thermal, and processing characteristics of the resulting polymers. For instance, the synthesis of ABA-type triblock copolymers, where one block is derived from this compound, could lead to materials with unique self-assembly properties and enhanced toughness. rsc.org These controlled polymerization techniques open the door to creating novel PAEKs with unprecedented levels of structural precision. mdpi.comrsc.orgnih.gov

Expanded Applications in Emerging Materials Technologies

Polymers derived from this compound are anticipated to find new and expanded roles in a variety of emerging technologies. Their inherent high thermal stability, chemical resistance, and excellent mechanical properties make them prime candidates for demanding applications.

One of the most promising areas is in the development of advanced electronics. The introduction of fluorine-containing monomers, analogous to the phenoxybenzophenone structure, has been shown to produce PAEKs with low dielectric constants, a critical property for high-frequency communication technologies like 5G. nih.gov Future research will likely focus on leveraging the specific structure of this compound to create polymers with tailored dielectric properties for use in high-speed circuit boards and other electronic components. nih.gov

The unique combination of properties also makes these polymers attractive for aerospace and automotive applications, where lightweight, high-strength, and thermally stable materials are in constant demand. Furthermore, their biocompatibility could be explored for advanced medical implants and devices.

Interdisciplinary Research with Hybrid and Nanocomposite Systems

The integration of polymers derived from this compound with other materials to form hybrid and nanocomposite systems is a burgeoning field of research. By combining the polymer matrix with nanofillers such as graphene oxide, carbon nanotubes, or metallic nanoparticles, it is possible to create materials with enhanced functionalities. nih.gov

Q & A

Q. What are the common synthetic routes for 2,5-dichloro-4'-phenoxybenzophenone, and how are reaction conditions optimized?

The compound is synthesized via Ni(0)-catalyzed coupling reactions, which are effective for aryl halide cross-couplings. Key parameters include temperature (typically 80–100°C), solvent polarity (e.g., NMP or DMF), and monomer ratios. For example, copolymerization with diphenyl sulfone monomers requires precise stoichiometric control to avoid side reactions that limit molecular weight . Optimization may involve adjusting catalyst loadings (e.g., Ni(0) complexes) and reaction times (12–24 hours) to improve yield and purity. Post-synthesis purification often employs column chromatography or recrystallization.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, particularly to verify chlorine and phenoxy substituents. Gel permeation chromatography (GPC) determines molecular weight distribution in polymeric derivatives, though low molecular weights (e.g., 2.8 × 10³ g/mol) may indicate termination side reactions . Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy further validate functional groups. Thermal stability is assessed via thermogravimetric analysis (TGA), with decomposition temperatures reported above 250°C .

Q. What pharmacological properties are associated with benzophenone analogues, and how can they guide research on this compound?

Benzophenones exhibit antifungal and antimicrobial activities, attributed to their electron-withdrawing substituents (e.g., Cl, F) that enhance bioavailability and target binding . For this compound, structure-activity relationship (SAR) studies should focus on halogen positioning and phenoxy group interactions with biological targets. Preliminary assays might include in vitro antifungal screening against Candida spp. or Aspergillus spp., with IC₅₀ comparisons to known derivatives like 2,6-dichlorophenyl benzoate .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates frontier molecular orbitals (HOMO/LUMO), elucidating electron transfer mechanisms. Exact-exchange terms in functionals improve thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies) . For this compound, DFT can model charge distribution across the dichlorophenyl and phenoxy groups, predicting sites for electrophilic/nucleophilic attack. Solvation effects should be incorporated using continuum models (e.g., PCM) to simulate reaction environments .

Q. What strategies address contradictions in experimental data, such as discrepancies in molecular weight or biological activity?

Contradictions often arise from impurities, side reactions, or assay variability. For low molecular weights in polymerization (e.g., 7.7 × 10³ g/mol ), validate monomer purity via HPLC and monitor reaction progress with real-time GPC. In biological studies, replicate assays with standardized protocols (e.g., CLSI guidelines for antifungal testing) reduce variability. Triangulate data using orthogonal methods: e.g., compare NMR and MS results to confirm structural integrity .

Q. How can copolymerization with fluorinated or sulfone monomers enhance the material properties of this compound derivatives?

Incorporating fluorinated monomers (e.g., 2,5-dichloro-4'-fluorodiphenyl sulfone) improves thermal stability and solubility in polar solvents due to fluorine’s electronegativity and sulfone’s rigidity . Optimize copolymer ratios (e.g., 80:20 benzophenone:sulfone) to balance molecular weight and processability. Characterize thermal transitions via differential scanning calorimetry (DSC) and mechanical properties via dynamic mechanical analysis (DMA).

Q. What are the challenges in scaling up Ni(0)-catalyzed synthesis, and how can they be mitigated?

Scaling up faces catalyst deactivation, solvent volume constraints, and heat dissipation issues. Use flow chemistry to maintain consistent temperature and pressure. Replace homogeneous catalysts with immobilized Ni(0) complexes on silica or polymer supports to improve recyclability. Monitor side reactions (e.g., terminal group oxidation) with in-line spectroscopy .

Methodological Tables

Table 1: Key Synthetic Parameters for Ni(0)-Catalyzed Copolymerization

| Parameter | Optimal Range | Impact on Output |

|---|---|---|

| Temperature | 80–100°C | Higher temps increase MW up to side reaction thresholds |

| Monomer Ratio (B:S) | 80:20 | Balances rigidity and solubility |

| Catalyst Loading | 2–5 mol% | Excess catalyst induces termination |

| Reaction Time | 12–24 hours | Prolonged time improves conversion |

Table 2: Computational Functionals for Benzophenone Derivatives

| Functional | Application | Error Range (kcal/mol) |

|---|---|---|

| B3LYP | HOMO/LUMO, thermochemistry | ≤2.4 |

| CCSD(T) | High-accuracy correlation energy | ≤1.0 |

| ωB97X-D | Non-covalent interactions | ≤3.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.